

Developing a Sensitive Radioimmunoassay for Human Calcitonin: Application Notes and Protocols

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Compound of Interest

Compound Name: Calcitonin, human

Cat. No.: B8083322

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Introduction

Calcitonin is a 32-amino acid peptide hormone primarily secreted by the parafollicular cells (C-cells) of the thyroid gland. It plays a crucial role in calcium and phosphorus metabolism, making it a vital biomarker for various physiological and pathological conditions. The accurate quantification of human calcitonin (hCT) is particularly important in the diagnosis and management of medullary thyroid carcinoma (MTC), a malignancy of the C-cells. Radioimmunoassay (RIA) remains a highly sensitive and specific method for the determination of hCT concentrations in biological samples.

These application notes provide a detailed protocol for establishing a sensitive and reliable radioimmunoassay for human calcitonin. The described methodology is intended to guide researchers in setting up this assay in their own laboratories for research and drug development purposes.

Principle of the Assay

The radioimmunoassay for human calcitonin is a competitive binding assay.^{[1][2]} The principle is based on the competition between a known amount of radiolabeled hCT (tracer) and the unlabeled hCT present in the sample (or standard) for a limited number of binding sites on a

specific anti-hCT antibody. As the concentration of unlabeled hCT in the sample increases, the amount of radiolabeled hCT that can bind to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, from which the concentration of hCT in unknown samples can be determined. Separation of the antibody-bound and free radiolabeled hCT is typically achieved using a second antibody precipitation method.^[3]

Data Presentation

The performance of a sensitive human calcitonin radioimmunoassay is characterized by several key parameters. The following tables summarize quantitative data from various studies, providing a benchmark for assay performance.

Table 1: Assay Sensitivity and Specificity

Parameter	Reported Value(s)	Reference(s)
Lower Limit of Detection (Sensitivity)	< 0.4 pmol/l	^[4]
9.4 pg/ml		
20 ng/l		
30 pg/ml		
Specificity	No significant cross-reactivity with salmon or porcine calcitonin	
No cross-reactivity with TSH, T3, T4, ACTH, PTH, BGP, Insulin, and Gastrin		

Table 2: Assay Precision (Intra- and Inter-Assay Variation)

Assay Type	Analyte Concentration	Intra-Assay CV (%)	Inter-Assay CV (%)	Reference(s)
Direct RIA	Normal Range	5	10	[4]
Direct RIA	90 ng/l	6	-	
Direct RIA	230 ng/l	3	-	
Direct RIA	50 ng/l	-	13	
Direct RIA	210 ng/l	-	10	
hCT-RIA	Not Specified	3.2	9.0	

Table 3: Recovery of Human Calcitonin

Concentration Range	Mean Recovery (%)	Reference(s)
10-130 pmol/l	87 - 118	[4]
Not Specified	99.8	

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a sensitive radioimmunoassay for human calcitonin.

Materials and Reagents

- Human Calcitonin (hCT) Standard: Lyophilized, synthetic human calcitonin.
- ¹²⁵I-labeled Human Calcitonin (Tracer): High specific activity tracer.
- Primary Antibody: Rabbit anti-human calcitonin serum.
- Second Antibody: Goat anti-rabbit IgG serum.
- Normal Rabbit Serum (NRS): Carrier serum.

- Assay Buffer: Phosphate buffered saline (PBS) containing bovine serum albumin (BSA) and a bacteriostatic agent (e.g., sodium azide).
- Polyethylene Glycol (PEG) solution: To enhance precipitation.
- Wash Buffer: PBS.
- Sample Collection Tubes: Containing appropriate anticoagulants (e.g., EDTA for plasma).
- Polypropylene Assay Tubes
- Gamma Counter
- Centrifuge
- Vortex Mixer
- Pipettes and Tips

Protocol

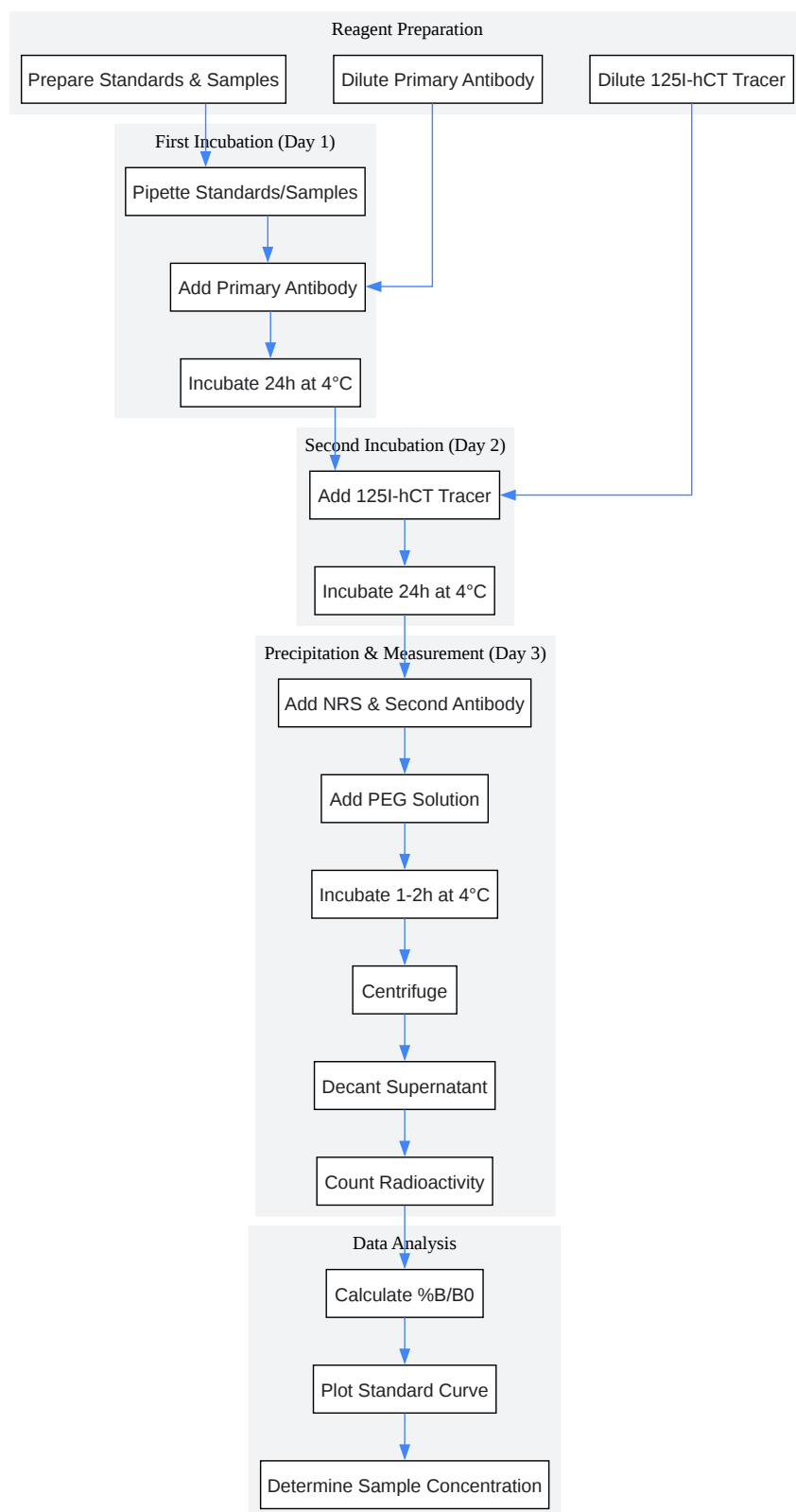
- Preparation of Reagents:
 - Reconstitute lyophilized standards, antibodies, and tracer according to the manufacturer's instructions.
 - Prepare working dilutions of all reagents in assay buffer.
- Assay Procedure (Double Antibody, Sequential Incubation):
 - Day 1: First Incubation
 1. Pipette 100 μ L of standards, controls, and unknown samples into appropriately labeled polypropylene tubes.
 2. Add 100 μ L of diluted primary antibody to all tubes except the "Total Counts" (TC) and "Non-Specific Binding" (NSB) tubes.
 3. Vortex all tubes gently.

4. Incubate for 24 hours at 4°C.
- Day 2: Second Incubation
 1. Add 100 µL of 125I-labeled hCT (tracer) to all tubes.
 2. Vortex all tubes gently.
 3. Incubate for another 24 hours at 4°C.
 - Day 3: Precipitation and Measurement
 1. Add 100 µL of diluted Normal Rabbit Serum (NRS) to all tubes except the TC tubes.
 2. Add 100 µL of diluted second antibody to all tubes except the TC tubes.
 3. Add 500 µL of cold PEG solution to all tubes except the TC tubes to enhance precipitation.
 4. Vortex all tubes gently.
 5. Incubate for 1-2 hours at 4°C to allow for the formation of the precipitate.
 6. Centrifuge all tubes (except TC tubes) at 2000-3000 x g for 30 minutes at 4°C.
 7. Carefully decant or aspirate the supernatant from all tubes except the TC tubes.
 8. Measure the radioactivity (counts per minute, CPM) of the pellet in all tubes using a gamma counter.
 - Data Analysis:
 - Calculate the average CPM for each duplicate.
 - Subtract the average NSB CPM from all other CPM values (except TC).
 - Calculate the percentage of tracer bound (%B/B0) for each standard and sample using the formula: $\%B/B0 = [(CPM_standard/sample - CPM_NSB) / (CPM_zero_standard - CPM_NSB)] \times 100$

- Plot a standard curve of %B/B0 versus the concentration of the hCT standards.
- Determine the concentration of hCT in the unknown samples by interpolating their %B/B0 values from the standard curve.

Visualizations

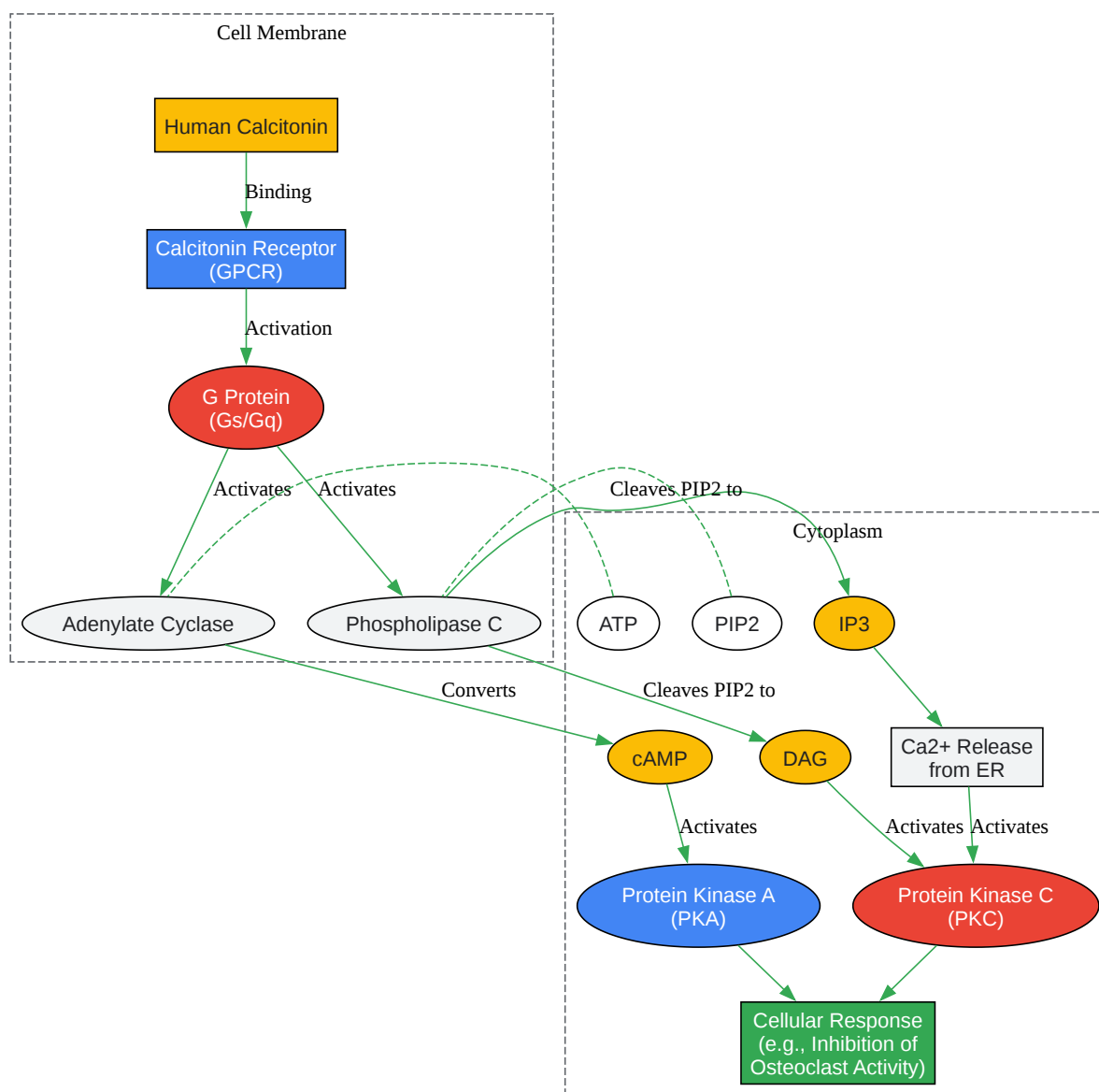
Experimental Workflow



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Caption: Workflow for a sensitive human calcitonin radioimmunoassay.

Human Calcitonin Signaling Pathway



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